molecular formula C18H13ClN4OS2 B2397866 N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-27-1

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2397866
CAS No.: 688337-27-1
M. Wt: 400.9
InChI Key: NFAULXXIZKBKPY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a benzo[d]thiazole ring, an imidazole ring, and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzo[d]thiazole ring: Starting from ortho-aminothiophenol and a suitable aldehyde.

    Formation of the imidazole ring: Using a condensation reaction between a 4-chlorophenyl ketone and an amine.

    Thioether formation: Coupling the benzo[d]thiazole and imidazole intermediates through a thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or substituted derivatives with various functional groups.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide could have several research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Potential use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial activity: It might inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the chlorophenyl group.

    N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAULXXIZKBKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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